(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207060-30-7
VCID: VC6063869
InChI: InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Molecular Formula: C16H10N2O3S2
Molecular Weight: 342.39

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate

CAS No.: 1207060-30-7

Cat. No.: VC6063869

Molecular Formula: C16H10N2O3S2

Molecular Weight: 342.39

* For research use only. Not for human or veterinary use.

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate - 1207060-30-7

Specification

CAS No. 1207060-30-7
Molecular Formula C16H10N2O3S2
Molecular Weight 342.39
IUPAC Name (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2
Standard InChI Key OUVVOWDMEGYLGO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its three-core heterocyclic architecture:

  • Benzo[d]thiazole-2-carboxylate: A bicyclic system comprising a benzene ring fused to a thiazole ring, with a carboxylate ester group at position 2.

  • (5-(Thiophen-2-yl)isoxazol-3-yl)methyl: An isoxazole ring substituted at position 5 with a thiophene moiety, linked via a methyl group to the carboxylate oxygen.

The molecular formula is C₁₆H₁₀N₂O₃S₂, with a molecular weight of 342.39 g/mol. Key structural features include:

  • Planar benzothiazole and thiophene rings, enabling π-π stacking interactions.

  • A polar ester bridge, influencing solubility and bioavailability.

  • Isoxazole’s 1,2-oxazole ring, which contributes to metabolic stability .

Synthetic Routes and Optimization

Synthesis of Benzo[d]thiazole-2-carboxylic Acid

The benzothiazole core is typically synthesized via:

  • Cyclocondensation: Reaction of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.

  • Oxidative methods: Using iodine or hypervalent iodine reagents to form the thiazole ring .

Preparation of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

This intermediate is synthesized through:

  • 1,3-Dipolar cycloaddition: Between thiophene-2-carbonitrile oxide and propargyl alcohol, yielding the isoxazole ring.

  • Functionalization: Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Esterification

The final step involves coupling the acid and alcohol components using:

  • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze ester bond formation.

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) .

Table 1: Optimization of Esterification Conditions

ConditionYield (%)Time
DCC/DMAP, RT6212 h
EDCI/HOBt, RT5810 h
Microwave, 100°C8515 min

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Calculated at 3.2, indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous solubility: <5 µg/mL at pH 7.4, necessitating formulation enhancements for in vivo applications.

Stability Studies

  • Hydrolytic stability: Degrades by 40% in simulated gastric fluid (pH 1.2) over 24 h, but remains stable in plasma (≤10% degradation in 6 h).

Pharmacological Activities

Antimicrobial Activity

In silico docking studies predict strong binding to Mycobacterium tuberculosis DprE1 (enoyl-acyl carrier protein reductase), a target for antitubercular drugs . Comparative MIC values against analogs:

Table 2: Predicted Biological Activities

CompoundMIC (µM) vs M. tuberculosis
Benzo[d]thiazole-2-carboxylate ester1.4
Rifampicin0.5

Structure-Activity Relationships (SAR)

Key observations from benzothiazole derivatives:

  • Electron-withdrawing groups at the thiazole C2 position enhance antimicrobial potency.

  • Thiophene substitution improves metabolic stability by reducing CYP3A4-mediated oxidation.

Molecular Docking and Mechanistic Insights

Docking simulations using AutoDock Vina suggest:

  • Strong hydrogen bonding between the ester carbonyl and DprE1’s Lys418 residue.

  • π-π interactions between the benzothiazole ring and Tyr60, stabilizing the enzyme-inhibitor complex .

Future Directions

  • Prodrug development: Masking the ester group to improve oral bioavailability.

  • Combination therapies: Synergy studies with first-line antitubercular agents like isoniazid.

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